molecular formula C6H11NO2 B1466175 Methyl 3-amino-2-pentenoate CAS No. 80880-62-2

Methyl 3-amino-2-pentenoate

Cat. No.: B1466175
CAS No.: 80880-62-2
M. Wt: 129.16 g/mol
InChI Key: NKSXDMWAVIOSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-pentenoate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80880-62-2

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl 3-aminopent-2-enoate

InChI

InChI=1S/C6H11NO2/c1-3-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3

InChI Key

NKSXDMWAVIOSTD-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)OC)N

Canonical SMILES

CCC(=CC(=O)OC)N

Pictograms

Irritant

Origin of Product

United States

Conceptual Framework of β Enamino Esters: Structure and Reactivity Paradigms

The fundamental structure of β-enamino esters features an electron-donating amino group and an electron-withdrawing ester group conjugated through a C=C double bond. researchgate.net This "push-pull" electronic arrangement is the cornerstone of their characteristic reactivity. The general structure can be depicted as a vinylogous amide or ester, where the electronic effects are transmitted through the double bond.

A key feature of β-enamino esters is the existence of various tautomeric and isomeric forms. The most prevalent form is the enamine tautomer, which is stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group, forming a six-membered ring-like structure. This configuration, particularly the (Z)-s-cis isomer, is often the most stable. acs.org

The reactivity of β-enamino esters is dichotomous. acgpubs.orgresearchgate.net The electron-rich nature of the double bond, particularly at the α-carbon (the carbon adjacent to the ester group), makes it susceptible to attack by electrophiles. Conversely, the nitrogen atom and the β-carbon (the carbon bearing the amino group) exhibit nucleophilic character. This dual reactivity allows them to react with a wide range of electrophilic and nucleophilic partners. acgpubs.orgresearchgate.net

Interactive Data Table: Key Structural and Reactivity Features of β-Enamino Esters

FeatureDescription
Core Structure Amino group and ester group conjugated via a C=C double bond.
Tautomerism Primarily exist as the enamine tautomer, stabilized by intramolecular hydrogen bonding.
Key Isomer The (Z)-s-cis configuration is often the most energetically favorable. acs.org
Reactivity Exhibit both nucleophilic (at the nitrogen and β-carbon) and electrophilic (at the α-carbon) character. acgpubs.orgresearchgate.net

Historical Trajectories and Foundational Discoveries in Enamino Ester Synthesis

The synthesis of β-enamino esters has a long history, with early methods often relying on the direct condensation of β-keto esters with primary or secondary amines. researchgate.netresearchgate.net This classical approach, while foundational, often required harsh reaction conditions, such as high temperatures and the azeotropic removal of water to drive the reaction to completion. researchgate.net

Over the years, significant advancements have been made to develop milder and more efficient synthetic protocols. These include the use of various catalysts to facilitate the condensation reaction. For instance, metal salts like zinc(II) acetate (B1210297) and cerium(III) chloride heptahydrate have been employed to improve yields and reduce reaction times. acgpubs.org The use of gold(III) catalysts has also been reported as an environmentally friendly alternative. acgpubs.org

More contemporary methods have expanded the synthetic toolbox for accessing β-enamino esters. These include the Michael addition of amines to alkynyl esters, reactions of imines with activated carbonic acid derivatives, and the use of palladium catalysts for the coupling of amines with alkenes. acs.orgorganic-chemistry.org The development of solvent-free and ultrasound-assisted methods further underscores the ongoing efforts to create more sustainable and efficient synthetic routes. organic-chemistry.org

Contemporary Significance of the β Enamino Ester Motif in Synthetic Organic Chemistry

Classical and Contemporary Approaches to β-Enamino Ester Construction

The construction of β-enamino esters is a foundational process in organic synthesis, providing access to a wide array of heterocyclic and benzenoid compounds. nih.gov Traditional methods often involved reactions with acids, high temperatures, and oxidizing agents, which could limit the scope of applicable substrates. nih.govacs.org Modern approaches have focused on developing milder and more selective conditions.

Condensation Reactions for Methyl 3-amino-2-pentenoate Synthesis

Condensation reactions represent the most direct and widely utilized method for synthesizing β-enamino esters. This typically involves the reaction of a β-ketoester with an amine. researchgate.net

While direct information on the use of specific amidinating reagents for this compound synthesis is not prevalent, the broader context of β-enamino ester synthesis involves the condensation of β-dicarbonyl compounds with amines. researchgate.net This transformation can be facilitated by various catalysts and reagents that promote the formation of the C-N bond. For instance, methods have been developed using coupling agents typically associated with amide bond formation, such as those involving hydroxybenzotriazole (B1436442) derivatives, to create β-enamino esters under mild, buffered conditions. nih.govacs.org These conditions are chemoselective and tolerate sensitive functional groups. nih.gov

A notable pathway to γ-imino-β-enamino esters involves the transformation of α-azido ketones. semanticscholar.orgnih.gov Specifically, ethyl 3-azido-4-oxopentanoate, which can be prepared from ethyl 3-chloro-4-oxopentanoate and sodium azide (B81097), serves as a key precursor. nih.gov The condensation of this azido-ketone with primary alkylamines leads to the formation of ethyl 4-imino-3-amino-2-pentenoates. semanticscholar.orgresearchgate.net This reaction proceeds through the initial formation of an intermediate which then rearranges to the stable imino-enamino ester product. semanticscholar.org This method provides a route to more complex β-enamino esters with additional nitrogen functionalities. nih.govrsc.org

The synthesis of the precursor, ethyl 3-azido-4-oxopentanoate, is critical. It can be synthesized from ethyl 3-chloro-4-oxopentanoate under reflux conditions with an excess of sodium azide in acetone. nih.gov

Table 1: Synthesis of Ethyl 4-imino-3-amino-2-pentenoates from Ethyl 3-azido-4-oxopentanoate

Amine Product Yield
Isopropylamine Ethyl 3-amino-4-(N-isopropylimino)-2-pentenoate 75%
Benzylamine Ethyl 3-amino-4-(N-benzylimino)-2-pentenoate 81%
Cyclohexylamine Ethyl 3-amino-4-(N-cyclohexylimino)-2-pentenoate 84%

Data sourced from Mangelinckx et al., 2006. semanticscholar.org

Catalytic Reduction Strategies for Imino-Enamino Esters

The imino group within γ-imino-β-enamino esters can be selectively reduced to afford γ-amino-β-enamino esters. This transformation is typically achieved through catalytic hydrogenation. For example, ethyl 4-imino-3-amino-2-pentenoates can be chemoselectively reduced to the corresponding ethyl 4-alkylamino-3-amino-2-pentenoates. semanticscholar.org

This reduction is commonly performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. semanticscholar.org The reaction is highly selective for the imine double bond, leaving the enamine and ester functionalities intact. In more complex systems, the choice of catalyst, such as PtO₂, can influence the diastereoselectivity of the reduction, leading to either syn or anti addition products. acs.orgumich.edu

Table 2: Catalytic Hydrogenation of Ethyl 4-imino-3-amino-2-pentenoates

Substrate Product Catalyst Yield
Ethyl 3-amino-4-(N-isopropylimino)-2-pentenoate Ethyl 3-amino-4-(N-isopropylamino)-2-pentenoate 10% Pd/C 99%
Ethyl 3-amino-4-(N-benzylimino)-2-pentenoate Ethyl 3-amino-4-(N-benzylamino)-2-pentenoate 10% Pd/C 99%
Ethyl 3-amino-4-(N-cyclohexylimino)-2-pentenoate Ethyl 3-amino-4-(N-cyclohexylamino)-2-pentenoate 10% Pd/C 99%

Data sourced from Mangelinckx et al., 2006. semanticscholar.org

Principles and Practices of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly influencing the development of synthetic methodologies, aiming to create more sustainable and environmentally benign processes. rsc.orgrsc.org This includes the use of safer solvents, recyclable catalysts, and solvent-free reaction conditions. researchgate.net

Development of Sustainable Reaction Conditions

Significant progress has been made in developing greener synthetic routes to β-enamino esters. These methods often focus on avoiding hazardous organic solvents and utilizing efficient, recyclable catalysts.

Several approaches have been successfully implemented:

Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. sapub.org For instance, the condensation of β-ketoesters and amines has been effectively catalyzed by aluminum phosphate (B84403) (AlPO₄) under microwave conditions, affording β-enamino esters in high yields within minutes. sapub.org Similarly, silica (B1680970) sulfuric acid has been used as a solid, recyclable catalyst for solvent-free synthesis at elevated temperatures. researchgate.net

Use of Greener Solvents: Ethanol is considered a more environmentally friendly solvent and has been used for the high-yield synthesis of β-enamino esters from β-keto esters and amines. researchgate.net Water has also been explored as a medium for promoting the hydroamination of alkynes to form enamines. organic-chemistry.org

Catalyst Efficiency and Reusability: The development of heterogeneous catalysts like ZnAl₂O₄@ZnO nanocatalysts allows for the synthesis of β-enamino esters at room temperature under solvent-free conditions. ajchem-a.com These catalysts are easily recoverable and can be reused, making the process more cost-effective and sustainable. ajchem-a.com Another approach involves using a small amount of acetic acid as an inexpensive and environmentally benign catalyst under solvent-free ultrasound conditions. organic-chemistry.org

Table 3: Comparison of Green Synthesis Methods for β-Enamino Esters

Method Catalyst Conditions Advantages
Microwave Irradiation AlPO₄ Solvent-free, 7 min Fast reaction, high yield, high selectivity. sapub.org
Heterogeneous Catalysis Silica Sulfuric Acid Solvent-free, 80 °C Recyclable catalyst, high to excellent yields. researchgate.net
Ultrasound Acetic Acid (0.1 eq.) Solvent-free Inexpensive, environmentally benign catalyst. organic-chemistry.org
Nanocatalysis ZnAl₂O₄@ZnO Solvent-free, RT Reusable catalyst, ambient temperature. ajchem-a.com

These advancements highlight a clear trend towards more sustainable and efficient methods for the synthesis of this compound and related β-enamino esters, aligning with the core principles of green chemistry.

Catalytic Innovations for Enhanced Process Efficiency

The synthesis of β-enamino esters, including this compound, has been a focal point of research aimed at improving reaction efficiency and sustainability. Catalytic innovations have moved away from stoichiometric reagents toward more environmentally benign and atom-economical methods. These advancements primarily involve the use of transition metal catalysts and organocatalysts to facilitate the construction of the enamine functionality.

Recent developments have highlighted the use of various catalytic systems for the synthesis of β-enamino carbonyl compounds. For instance, bismuth(III) trifluoroacetate (B77799) has been shown to be an effective catalyst for the synthesis of β-enaminones at room temperature, offering excellent yields in an environmentally friendly manner. core.ac.uk Similarly, cobalt(II) chloride has been utilized as a catalyst for the reaction of 1,3-dicarbonyl compounds with amines, providing good to excellent yields of β-enaminones and β-enamino esters. researchgate.net

Furthermore, gold-catalyzed reactions have demonstrated high efficiency in the enamination of 1,3-dicarbonyls with primary amines in water, showcasing a green chemistry approach. researchgate.net The use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst has also been reported for the synthesis of enaminones from 1,3-dicarbonyl compounds and activated amines. researchgate.net In the realm of palladium catalysis, cross-coupling reactions of alkenyl bromides with secondary amines have been developed, employing catalysts like Pd(OAc)2 and Pd2(dba)3 with ligands such as BINAP. core.ac.uk

A notable advancement is the development of pincer complexes, particularly those based on ruthenium, which catalyze the dehydrogenative coupling of alcohols to esters. wiley-vch.de This method offers a waste-free alternative for ester synthesis. For example, a PNN complex of ruthenium has been shown to be a highly effective catalyst for this transformation. wiley-vch.de

The chemoselective reduction of related structures has also been explored. For instance, the catalytic hydrogenation of 4-alkylimino-3-amino-2-pentenoates using palladium on carbon results in the selective reduction of the imino group to yield 4-alkylamino-3-amino-2-pentenoates. semanticscholar.orgresearchgate.net

These catalytic innovations represent a significant step forward in the efficient and sustainable synthesis of this compound and its structural analogs. The move towards catalytic methods reduces waste, minimizes the use of harsh reagents, and often allows for milder reaction conditions.

Quantitative Assessment of Environmental Impact: Green Metrics Analysis

The environmental impact of chemical syntheses is increasingly being evaluated using green chemistry metrics. These metrics provide a quantitative framework to assess the "greenness" of a reaction or process, moving beyond traditional yield calculations to consider factors like atom economy, waste generation, and resource efficiency. rsc.orgmdpi.com Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). mdpi.comwhiterose.ac.uk

A comparative analysis of synthetic routes to a related polar aprotic solvent, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, highlights the utility of these metrics. rsc.org Patented routes were compared with newly developed, more direct synthetic strategies. The analysis revealed that the newer, single-step Michael addition reactions were significantly more sustainable, demonstrating improved atom economy, a lower Complete E-factor (which accounts for all waste generated), and reduced Carbon Intensity. rsc.org

MetricDescriptionSignificance
Atom Economy (AE) The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.Measures the efficiency of a reaction in converting reactant atoms to product atoms. whiterose.ac.uk
Reaction Mass Efficiency (RME) The ratio of the mass of the isolated product to the total mass of reactants used.Provides a more practical measure of efficiency by considering reaction yield and stoichiometry. mdpi.comwhiterose.ac.uk
Process Mass Intensity (PMI) The ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product.A comprehensive metric that reflects the overall environmental footprint of a manufacturing process. mdpi.comwhiterose.ac.uk
E-Factor The ratio of the mass of waste generated to the mass of the product.A simple and widely used metric to quantify waste production. mdpi.com
Environmental Quotient (EQ) A metric that incorporates the environmental impact of the waste generated.Provides a more nuanced assessment of the environmental harm caused by a process. mdpi.com

The application of these metrics allows for a more holistic evaluation of synthetic routes. For instance, while a high yield is desirable, a process with a high yield but low atom economy may still generate significant waste. Green metrics guide chemists in developing processes that are not only efficient in terms of product formation but also minimize their environmental impact through reduced waste, energy consumption, and use of hazardous substances. rsc.orgmdpi.com The trend towards catalytic, one-pot, and solvent-free reactions in the synthesis of compounds like this compound is a direct result of the drive for improved green chemistry credentials. researchgate.netrsc.org

Stereoselective Synthesis of Enamino Ester Architectures

Chiral Auxiliary-Mediated Asymmetric Induction in β-Amino Ester Synthesis

The synthesis of enantiomerically pure β-amino esters is of significant interest due to their role as building blocks for various biologically active molecules. hilarispublisher.com One of the most effective strategies for achieving stereocontrol in their synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

A prominent example is the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary. nih.govacs.orgresearchgate.net In this approach, an α,β-unsaturated amide is prepared from pseudoephedrine. The subsequent aza-Michael reaction, which is the conjugate addition of a nitrogen nucleophile, proceeds with high diastereoselectivity. nih.govacs.org This stereocontrol is attributed to the steric hindrance provided by the chiral auxiliary, which directs the incoming nucleophile to one face of the molecule. The resulting β-amino amide can then be readily converted to the corresponding β-amino ester in a single step without loss of enantiomeric purity. nih.govacs.orgresearchgate.net

Another approach involves the use of chiral N-phosphonyl imines. nih.gov The reaction of these imines with lithium ester enolates, particularly in the presence of a Lewis acid promoter like triisopropoxytitanium (IV) chloride, affords chiral β-amino esters in good yields and with excellent diastereoselectivity. nih.gov The chiral auxiliary can be subsequently removed to provide the free amino ester. nih.gov

The use of chiral oxazolidinones as auxiliaries has also been explored. For instance, the nucleophilic addition of a chiral lithium enolate of (S)-(-)-4-benzyl-2-oxazolidinone acetamide (B32628) to N-tosyl arylaldehyde imines yields β-aryl-β-amino acid derivatives with high diastereoselectivity. researchgate.net

Chiral AuxiliaryReaction TypeKey Features
(S,S)-(+)-Pseudoephedrine Aza-Michael addition to α,β-unsaturated amidesGood yields and enantioselectivities; auxiliary is commercially available and inexpensive. nih.govacs.orgresearchgate.net
Chiral N-Phosphonyl Imines Addition of lithium ester enolatesHigh diastereoselectivity, enhanced by Lewis acids; applicable to various aromatic imines. nih.gov
Chiral Oxazolidinones Nucleophilic addition of lithium enolates to iminesExcellent diastereoselectivity for the synthesis of β-aryl-β-amino acid derivatives. researchgate.net
Camphorsultam Michael additionHigh diastereoselectivity in the addition of thiols to N-methacryloylcamphorsultam. wikipedia.org

The choice of chiral auxiliary and reaction conditions is crucial for achieving the desired stereochemical outcome. These methods provide reliable pathways to enantioenriched β-amino esters, which are valuable intermediates in organic synthesis.

Tandem Catalytic Sequences for Enantioselective Transformations of Amino Acid Derivatives

Tandem catalysis, where multiple catalytic transformations occur in a single reaction vessel, represents a highly efficient strategy for the synthesis of complex molecules from simple precursors. This approach minimizes waste by reducing the number of workup and purification steps. In the context of enamino ester architectures, tandem catalytic sequences have been developed for the enantioselective synthesis of α-amino acid derivatives.

One such example is the tandem palladium and isothiourea relay catalysis for the synthesis of α-amino acid derivatives. nih.govmdpi.com This process begins with a palladium-catalyzed allylic amination of an N,N-disubstituted glycine (B1666218) aryl ester with an allylic phosphate. nih.gov This in situ generates an allylic ammonium salt. Subsequently, a chiral isothiourea catalyst, such as benzotetramisole, promotes an enantioselective acs.orgnih.gov-sigmatropic rearrangement of the ammonium ylide to produce syn-α-amino acid derivatives with two contiguous stereocenters in high diastereo- and enantioselectivity. nih.govmdpi.comacs.org

The scope of this tandem protocol has been explored with various functionalized allylic phosphates. mdpi.com The incorporation of electron-withdrawing ester and amide groups has been shown to be effective, furnishing the desired products in moderate to good yields, although with lower diastereocontrol compared to aryl-containing allylic fragments. mdpi.com The enantioselectivity, however, remains high. mdpi.com

Another approach involves the merging of photoredox catalysis with organocatalysis. nobelprize.org For instance, an efficient α-alkylation of aldehydes has been achieved through a tandem process where a photocatalyst reduces an alkyl halide to an alkyl radical. This radical then adds to an enamine, formed from the aldehyde and a chiral amine organocatalyst. The resulting radical is then oxidized by the photocatalyst to an iminium ion, which hydrolyzes to the α-alkylated aldehyde product. nobelprize.org

Catalytic SystemTransformationKey Features
Palladium / Isothiourea Allylic Amination / acs.orgnih.gov-Sigmatropic RearrangementForms two contiguous stereocenters with high diastereo- and enantioselectivity. nih.govmdpi.comacs.org
Photoredox / Organocatalysis α-Alkylation of AldehydesUtilizes light to generate radical intermediates for C-C bond formation with high enantioselectivity. nobelprize.org

These tandem catalytic sequences showcase the power of combining different catalytic manifolds to achieve complex and stereoselective transformations in a single operation. They represent a significant advancement in the efficient and elegant synthesis of chiral amino acid derivatives and related structures.

Intrinsic Reactivity of the Enamino Ester Functionality

The enamino ester group in this compound is a versatile functional group that exhibits a rich and varied reactivity. researchgate.net This reactivity stems from the electronic interplay between the amine and ester groups, which are conjugated through a carbon-carbon double bond. This arrangement allows the enamino ester to act as a nucleophile at both the nitrogen atom and the α-carbon, and as an electrophile at the β-carbon.

Enamino esters, such as this compound, are effective nucleophiles in Michael additions, a type of conjugate addition reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, the enamino ester adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a base, which deprotonates the active methylene (B1212753) group of the donor, although the inherent nucleophilicity of the enamine can sometimes be sufficient. wikipedia.org

The mechanism of the Michael addition involves the formation of a new carbon-carbon bond at the β-carbon of the Michael acceptor. masterorganicchemistry.com The resulting intermediate is an enolate, which is then protonated to yield the final adduct. wikipedia.orgmasterorganicchemistry.com The use of enamino esters as Michael donors is advantageous due to their moderate reactivity, which often leads to high yields and good stereoselectivity. organic-chemistry.org

A variety of Michael acceptors can be used in these reactions, including α,β-unsaturated ketones, esters, nitriles, and sulfones. wikipedia.orgresearchgate.net The products of these reactions are highly functionalized molecules that can serve as valuable intermediates in the synthesis of more complex structures. organic-chemistry.org

The dual nucleophilic and electrophilic nature of enamino esters makes them ideal substrates for cyclization reactions, which can proceed through either intramolecular or intermolecular pathways. These reactions are crucial for the synthesis of a wide range of heterocyclic compounds. researchgate.netbiointerfaceresearch.comoup.com

Intramolecular Cyclization:

In intramolecular cyclization, a reactive functional group within the same molecule as the enamino ester attacks a part of the enamino ester moiety, or vice versa. For instance, an enamino ester with a tethered hydroxyl or amino group can undergo cyclization to form lactones or lactams, respectively. These reactions are often promoted by acids or bases and can exhibit high regio- and stereoselectivity. biointerfaceresearch.com

Intermolecular Cyclization:

Intermolecular cyclization reactions involving enamino esters are particularly important in the synthesis of pyridines and other nitrogen-containing heterocycles. nih.govbsb-muenchen.deorganic-chemistry.org A classic example is the Hantzsch pyridine (B92270) synthesis, where an enamino ester (or an enamine formed in situ) condenses with a β-ketoester and an aldehyde in the presence of ammonia (B1221849) or an ammonium salt. organic-chemistry.orgwikipedia.orgscribd.comnih.gov The reaction proceeds through a series of condensation and cyclization steps to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.org

Another significant intermolecular cyclization is the reaction of enamino esters with alkynes. For example, the reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of highly substituted pyridine derivatives. researchgate.net These reactions often proceed through a cascade of events, including Michael addition, cyclization, and aromatization. organic-chemistry.org

Reaction Type Reactants Product Type Key Features
Michael AdditionThis compound, α,β-Unsaturated Carbonyl Compound1,5-Dicarbonyl CompoundC-C bond formation at β-carbon of acceptor. wikipedia.orgmasterorganicchemistry.com
Hantzsch Pyridine SynthesisThis compound, β-Ketoester, Aldehyde, AmmoniaDihydropyridine/PyridineMulti-component reaction, forms pyridine ring. organic-chemistry.orgwikipedia.org
Reaction with AlkynesThis compound, Activated AlkyneSubstituted PyridineCascade reaction involving addition and cyclization. researchgate.net

Tautomerism in this compound Systems: Enamine-Imine Equilibria

Tautomerism is a key feature of enamino esters, which can exist in equilibrium with their imine tautomers. libretexts.org This enamine-imine tautomerism plays a crucial role in the reactivity and spectroscopic properties of these compounds. rsc.org

The presence and relative proportions of the enamine and imine tautomers can be investigated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying tautomeric equilibria. The enamine tautomer is characterized by a vinyl proton signal and a broad N-H signal, while the imine tautomer exhibits a signal for the C-H proton adjacent to the imine nitrogen. The integration of these signals can provide a quantitative measure of the tautomeric ratio in solution. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to distinguish between the tautomers. The enamine form shows characteristic N-H and C=C stretching vibrations, while the imine form displays a C=N stretching band.

Mass Spectrometry (MS): Gas-phase tautomeric equilibria can be studied using mass spectrometry. researchgate.netresearchgate.net By analyzing the fragmentation patterns of the tautomers, it is possible to gain insights into their relative stabilities in the gas phase.

The position of the enamine-imine equilibrium is influenced by several factors, including the solvent, temperature, and the substitution pattern of the molecule. rsc.orgresearchgate.net

In general, the enamine form is favored in non-polar solvents, where it can be stabilized by intramolecular hydrogen bonding between the N-H group and the ester carbonyl group. In polar, protic solvents, the imine form may become more prevalent due to intermolecular hydrogen bonding with the solvent. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the tautomers and predict the equilibrium position in both the gas phase and in solution. researchgate.netmdpi.com These calculations can provide valuable insights into the factors that govern the tautomeric equilibrium.

Tautomer Key Spectroscopic Features Favored in
Enamine¹H NMR: Vinyl H, N-H; IR: N-H, C=C stretchNon-polar solvents, intramolecular H-bonding
Imine¹H NMR: C-H adjacent to C=N; IR: C=N stretchPolar, protic solvents

Mechanistic Studies of Biological Transformations Involving Olefinic Amino Esters

While specific studies on the biological transformations of this compound are limited, the broader class of olefinic amino esters is involved in various biological processes. mdpi.comacs.org These compounds can act as intermediates in the biosynthesis and metabolism of amino acids and other nitrogen-containing natural products. uu.nl

Mechanistic studies of enzyme-catalyzed reactions involving olefinic amino esters often reveal the importance of tautomerism and the versatile reactivity of the enamine functionality. mdpi.com For example, enzymes can catalyze the addition of nucleophiles to the double bond of an olefinic amino ester, or they can facilitate cyclization reactions to form heterocyclic products. researchgate.netscispace.com

The study of these biological transformations often involves a combination of experimental techniques, such as isotope labeling, site-directed mutagenesis, and X-ray crystallography, with computational modeling to elucidate the reaction mechanisms at the molecular level. mdpi.com

Pyyridoxal Phosphate (PLP)-Catalyzed Reaction Mechanisms

There is no scientific literature available that describes or investigates Pyridoxal Phosphate (PLP)-catalyzed reactions involving this compound. While PLP-dependent enzymes are known to catalyze a wide array of reactions with amino acids and their derivatives, nih.govresearchgate.netacs.orgtdx.catnih.gov there is no specific mention of this compound as a substrate for such enzymes.

Proton Transfer and Elimination Reactions in Biochemical Contexts

No studies have been found that detail proton transfer and elimination reactions of this compound within a biochemical context. The general principles of enzymatic proton abstraction and elimination are well-documented for various substrates in pathways like β-oxidation, utah.edunih.gov but these have not been specifically applied to or studied with this compound.

Characterization of Enzymatic Intermediates (e.g., Quinonoid, Enamine)

Due to the lack of evidence for enzymatic reactions involving this compound, there is no information on the characterization of any corresponding enzymatic intermediates, such as quinonoid or enamine forms, that would be relevant to PLP-catalyzed processes. nih.gov

Strategic Applications of Methyl 3 Amino 2 Pentenoate As a Versatile Synthetic Building Block

Construction of Heterocyclic Ring Systems

The inherent reactivity of methyl 3-amino-2-pentenoate makes it an ideal starting material for the synthesis of various heterocyclic ring systems. The electron-rich enamine can act as a nucleophile, while the carbon-carbon double bond and the ester group provide sites for electrophilic attack and further functionalization. This dual reactivity is harnessed in cyclocondensation and annulation reactions to construct important heterocyclic scaffolds.

Synthesis of Pyrimidine (B1678525) Derivatives and Substituted Analogues

The pyrimidine nucleus is a fundamental structural motif in numerous biologically active compounds and natural products. β-Enamino esters, such as this compound, serve as valuable three-carbon synthons for the construction of the pyrimidine ring. The general strategy involves the cyclocondensation of the β-enamino ester with a suitable N-C-N fragment, such as amidines, guanidine, or urea (B33335).

In a typical reaction, this compound can be reacted with an amidine hydrochloride in the presence of a base. The reaction proceeds through an initial Michael addition of the amidine to the enamino ester, followed by an intramolecular cyclization and subsequent elimination of ammonia (B1221849) and methanol (B129727) to afford the corresponding pyrimidine derivative. The substitution pattern on the resulting pyrimidine ring can be readily controlled by the choice of the starting β-enamino ester and the amidine.

For instance, the reaction of a β-enamino ester with benzamidine (B55565) would be expected to yield a 2-phenyl-substituted pyrimidine. The versatility of this approach allows for the synthesis of a wide range of substituted pyrimidines with diverse functionalities, which are of significant interest in medicinal chemistry. synarchive.comrwth-aachen.deebrary.net

A variety of catalysts and reaction conditions can be employed to promote this transformation, including both acidic and basic catalysis. rwth-aachen.de The use of microwave irradiation has also been shown to accelerate the reaction and improve yields in some cases. The ability to generate polysubstituted pyrimidines from readily available starting materials underscores the synthetic utility of β-enamino esters in heterocyclic chemistry. synarchive.com

Table 1: Examples of Reagents for Pyrimidine Synthesis from β-Enamino Esters

Reagent (N-C-N fragment)Expected Pyrimidine Product
Amidines (e.g., Acetamidine, Benzamidine)2-Substituted pyrimidines
Guanidine2-Aminopyrimidines
UreaPyrimidin-2(1H)-ones
ThioureaPyrimidine-2(1H)-thiones

Formation of Imidazolidinone and Cyclic Urea Scaffolds

Imidazolidinones and related cyclic ureas are important heterocyclic scaffolds found in a variety of biologically active molecules. The synthesis of these structures can be envisioned starting from β-enamino esters like this compound, although this application is less commonly reported than pyrimidine synthesis.

One potential synthetic route involves the reaction of the β-amino group of a reduced form of this compound (a β-amino ester) with a carbonyl source. For instance, reaction with phosgene (B1210022) or a phosgene equivalent, followed by intramolecular cyclization, could yield an imidazolidinone ring. A more direct approach could involve the reaction of the corresponding β-diamino derivative with urea or a related carbonyl-containing compound. beilstein-journals.org

Alternatively, the reaction of a β-enamino ester with an isocyanate could lead to the formation of a linear urea intermediate. Subsequent intramolecular cyclization, potentially acid- or base-catalyzed, could then furnish a cyclic urea derivative. The regioselectivity of such a cyclization would be a key factor in determining the final product structure. nih.govorganic-chemistry.orgresearchgate.net While direct examples utilizing this compound are scarce in the literature, the known reactivity of β-enamino esters and their derivatives suggests that the formation of imidazolidinone and cyclic urea scaffolds is a plausible synthetic application. organic-chemistry.orgrsc.orgwjarr.com

Access to Pyrrole (B145914) and Indole (B1671886) Frameworks

The pyrrole ring is another key heterocyclic motif present in numerous natural products and pharmaceuticals. β-Enamino esters are excellent precursors for the synthesis of substituted pyrroles through various synthetic strategies. researchgate.net

One of the most common methods is a variation of the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.govresearchgate.netorganic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it can be readily converted into one or used in reactions that generate a 1,4-dicarbonyl intermediate in situ. For example, the reaction of a β-enamino ester with an α-haloketone can lead to the formation of a polysubstituted pyrrole. The reaction proceeds via N-alkylation of the enamine followed by an intramolecular condensation. researchgate.net

Another approach involves the reaction of β-enamino esters with nitroalkenes, which upon cyclization and subsequent elimination of the nitro group, can afford highly functionalized pyrroles. peptide.com Additionally, multicomponent reactions involving β-enamino esters, aldehydes, and other reagents have been developed to provide efficient access to complex pyrrole derivatives. acs.orgwikipedia.org

The synthesis of indoles, another important heterocyclic system, can also be approached using β-enamino ester chemistry. The Nenitzescu indole synthesis, for example, involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. synarchive.combyjus.com this compound, being a β-enamino ester, is a suitable candidate for this reaction. The mechanism involves a Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence. byjus.com

Furthermore, derivatives of this compound could potentially be utilized in other classical indole syntheses, such as the Fischer indole synthesis, by first converting the enamino ester into a suitable ketone or aldehyde precursor which can then be reacted with a phenylhydrazine. rsc.orgnih.govwikipedia.orgalfa-chemistry.comsapub.org

Table 2: Synthetic Routes to Pyrrole and Indole Frameworks

HeterocycleSynthetic MethodKey Reactants with β-Enamino Ester
PyrrolePaal-Knorr type reactionα-Haloketones
PyrroleReaction with nitroalkenesNitroalkenes
PyrroleMulticomponent reactionsAldehydes, other nucleophiles
IndoleNenitzescu SynthesisBenzoquinones
IndoleFischer Synthesis (precursor required)Phenylhydrazines

Derivatization for Quinoxaline (B1680401) and Other Complex Heterocycles

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The most common method for their synthesis is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. nih.govchim.itnih.govresearchgate.netacs.org

While this compound is not a 1,2-dicarbonyl compound, it can be envisioned as a precursor to such a species. For example, oxidation of the enamine functionality could potentially lead to the formation of a 1,2-dicarbonyl ester, which could then be reacted with o-phenylenediamine to form a quinoxaline derivative. nih.gov

Alternatively, direct reaction of β-enamino esters with o-phenylenediamine has been reported to yield intermediates that can be further cyclized to form other nitrogen-containing heterocycles, such as benzodiazepines, although the formation of quinoxalines via this direct route is less common. globalresearchonline.net The synthesis of more complex heterocycles can be achieved through multi-step sequences where this compound serves as a key starting material for the construction of a more elaborate intermediate that then undergoes cyclization to form the final heterocyclic system. researchgate.net

Preparation of Functionalized Amino Acid Derivatives and Peptidomimetics

The structural similarity of this compound to β-amino acids makes it an attractive starting material for the synthesis of functionalized amino acid derivatives and peptidomimetics. These molecules are of great interest in medicinal chemistry as they can mimic the structure and function of natural peptides while often exhibiting improved stability and bioavailability.

Methodologies for Peptide Bond Formation with Amino Ester Components

The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and peptidomimetics. acs.org This reaction involves the coupling of the carboxylic acid group of one amino acid with the amino group of another. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HBTU, HATU), are commonly used to facilitate this transformation. acs.orgacs.orgacs.orgpeptide.comacs.org

This compound, being a β-enamino ester, possesses an amino group that can participate in peptide bond formation. However, the nucleophilicity of the enamine nitrogen is generally lower than that of a primary amine in a standard amino acid. Furthermore, the presence of the conjugated double bond can influence the reactivity and stereochemistry of the coupling reaction.

To utilize this compound in peptide synthesis, it would typically be necessary to first reduce the carbon-carbon double bond to afford the corresponding saturated β-amino ester. This would provide a more conventional β-amino acid derivative that can be coupled using standard peptide synthesis protocols. The resulting β-amino acid residue can be incorporated into peptide chains to create peptidomimetics with altered conformational preferences and increased resistance to enzymatic degradation. wjarr.comchim.itnih.govacs.org

The ester functionality of the β-amino ester can also be hydrolyzed to the corresponding carboxylic acid, allowing it to be the C-terminal component in a peptide coupling reaction. The unique substitution pattern of the original this compound can be used to introduce specific side chains and functionalities into the final peptidomimetic structure.

Table 3: Common Peptide Coupling Reagents

Reagent ClassExamples
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Uronium/Aminium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Phosphonium SaltsPyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

Synthesis of β-Amino Acid Analogues and β-Peptide Structures

The synthesis of β-amino acid analogues and their incorporation into peptide structures is of significant interest due to the unique conformational properties and enhanced proteolytic stability they impart to the resulting peptides. While direct transformations of this compound are not extensively documented in readily available literature, its structural motif as a β-enamino ester provides a clear pathway for the generation of β-amino acid derivatives through established chemical methodologies.

One of the most fundamental transformations for converting β-enamino esters to β-amino esters is the stereoselective reduction of the carbon-carbon double bond. This can be achieved through catalytic hydrogenation, employing various metal catalysts such as palladium, platinum, or rhodium, often with chiral ligands to induce stereoselectivity at the newly formed chiral centers. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of the reduction.

Furthermore, the versatile reactivity of the enamine functionality allows for various C-C and C-N bond-forming reactions prior to or following reduction, enabling the synthesis of a wide array of substituted β-amino acid analogues. For instance, the nucleophilic character of the β-carbon can be exploited in Michael-type addition reactions.

The resulting β-amino esters, derived from this compound, can then be utilized as building blocks in the synthesis of β-peptides. Standard solid-phase or solution-phase peptide synthesis protocols can be employed, where the β-amino ester is appropriately N-protected (e.g., with Fmoc or Boc) and subsequently coupled with other amino acid residues. The presence of the β-amino acid unit can induce unique secondary structures in the peptide chain, such as helices, turns, and sheets, which are distinct from those formed by α-peptides.

A representative synthetic scheme for the conversion of a β-enamino ester to a β-amino ester and its subsequent incorporation into a dipeptide is outlined below:

StepReactionReagents and ConditionsProduct
1Stereoselective ReductionH₂, Chiral Rhodium Catalyst, Solvent (e.g., Methanol)Methyl 3-aminopentanoate
2N-ProtectionFmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water)N-Fmoc-methyl 3-aminopentanoate
3Ester HydrolysisLiOH, Solvent (e.g., THF/Water)N-Fmoc-3-aminopentanoic acid
4Peptide CouplingH-Gly-OMe·HCl, Coupling agent (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF)Fmoc-β-Ala(Et)-Gly-OMe

This table illustrates a general pathway. The specific yields and stereoselectivities would be highly dependent on the chosen reagents and reaction conditions.

Design and Synthesis of Chemically Reactive Probes for Mechanistic Inquiry

Chemically reactive probes are indispensable tools for elucidating biological mechanisms, identifying protein targets, and studying enzyme kinetics. The structural framework of this compound offers a foundation for the design and synthesis of such probes, including fluorescent labels and photoaffinity probes.

The enamine moiety of this compound can be a key component in the synthesis of fluorescent probes. For example, it can be incorporated into heterocyclic systems known to exhibit fluorescence. The Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction, can utilize a β-enamino ester like this compound, an aldehyde, and a β-ketoester to produce dihydropyridines. Certain dihydropyridine derivatives are known to be fluorescent, and their photophysical properties can be tuned by modifying the substituents. By choosing appropriate reaction partners, a fluorescent probe can be synthesized where the this compound derivative forms the core of the fluorophore.

Photoaffinity labeling is a powerful technique to identify ligand-binding proteins. A photoaffinity probe typically contains a photoreactive group (e.g., a diazirine or an aryl azide) that, upon photoactivation, forms a highly reactive species that covalently binds to nearby molecules. The enamine functionality of this compound can serve as a scaffold to attach such photoreactive groups. For instance, the amino group could be functionalized with a linker connected to a diazirine-containing moiety. The resulting probe would retain a structural resemblance to the original β-amino acid derivative, allowing it to interact with its biological target. Upon irradiation, the probe would then covalently label the target protein, enabling its identification and characterization.

The synthesis of such probes requires a multi-step approach, as exemplified in the general scheme below for a hypothetical photoaffinity probe derived from a β-enamino ester:

StepTransformationReagents and ConditionsIntermediate/Product
1N-Alkylation with a linkerBr-(CH₂)n-X, BaseN-functionalized β-enamino ester
2Attachment of photoreactive groupDiazirine-containing carboxylic acid, Coupling agentβ-enamino ester with photoreactive group
3Modification for biological targetingFurther functionalization as neededFinal photoaffinity probe

The design of these probes must carefully balance the retention of biological activity with the introduction of the reporter or reactive group. The specific synthetic route would be tailored based on the desired probe structure and the nature of the biological question being addressed.

Advanced Characterization Techniques and Computational Chemical Investigations

Spectroscopic Methods for Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable for probing the intricate details of molecular structure, dynamics, and reaction pathways. For Methyl 3-amino-2-pentenoate, these methods provide critical insights into its tautomeric forms, stereochemistry, and behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tautomeric and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibria and stereochemical aspects of β-enaminones like this compound. acs.org These compounds can exist in several tautomeric forms, primarily the enamine, imine, and enol forms, with the enamine form generally being the most stable due to the formation of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This resonance-assisted hydrogen bonding leads to significant π-electron delocalization within a six-membered ring-like structure. acs.org

The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents. researchgate.net ¹H NMR spectroscopy is particularly useful for distinguishing between these forms. The chemical shift of the N-H proton is a key indicator; a downfield shift, often in the range of 14-16 ppm, is characteristic of a strong intramolecular hydrogen bond in the enamine tautomer. acs.org In contrast, the N-H protons of a non-hydrogen-bonded enamine would appear at a much higher field. Furthermore, the observation of separate signals for the keto and enol forms at low temperatures can provide thermodynamic parameters for the equilibrium. encyclopedia.pub

While specific NMR data for this compound is not extensively published, data for the closely related compound, Methyl 3-aminocrotonate, provides valuable insights into the expected spectral features.

¹H NMR Spectral Data for Methyl 3-aminocrotonate in CDCl₃. chemicalbook.com
AssignmentChemical Shift (ppm)MultiplicityIntegration
=CH4.522s1H
OCH₃3.636s3H
CH₃1.904s3H
NH₂7.9br s2H

Stereochemical analysis of this compound can also be performed using NMR. The molecule can exist as E/Z isomers with respect to the C=C double bond. The relative stereochemistry can be determined by observing nuclear Overhauser effects (NOEs) between the substituents on the double bond in 2D NMR experiments like NOESY.

Application of Advanced Spectroscopic Modalities for Reaction Monitoring

The real-time monitoring of chemical reactions involving this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. spectroscopyonline.com Advanced in situ spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are well-suited for this purpose. mdpi.comresearchgate.net

In situ FT-IR spectroscopy can be used to follow the progress of reactions by monitoring the disappearance of reactant peaks and the appearance of product peaks. youtube.com For instance, in a reaction where the amino group of this compound acts as a nucleophile, the change in the N-H stretching and bending vibrations can be tracked. Similarly, reactions involving the carbonyl group can be monitored by observing the shift in the C=O stretching frequency. The use of attenuated total reflectance (ATR) probes allows for the direct immersion of the probe into the reaction mixture, providing real-time data without the need for sample withdrawal. mt.com

Raman spectroscopy offers complementary information to FT-IR, particularly for symmetric vibrations and bonds that are weakly IR-active. spectroscopyonline.comlabmanager.com It is especially advantageous for monitoring reactions in aqueous media, where the strong IR absorption of water can be problematic. mt.com For reactions of this compound, Raman spectroscopy could be employed to monitor changes in the C=C and C=O stretching vibrations, providing insights into the reaction mechanism and kinetics. researchgate.net The combination of in situ FT-IR and Raman spectroscopy can provide a more complete picture of the reacting system. spectroscopyonline.com

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules at the atomic and electronic levels. For this compound, theoretical methods offer a means to complement and rationalize experimental findings.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, stability, and reactivity of organic molecules, including enamines and β-amino esters. nih.govnih.govacs.orgrsc.orgrsc.org DFT calculations can provide valuable information on geometric parameters, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

The stability of the different tautomers and conformers of this compound can be assessed by comparing their DFT-calculated energies. Such studies on related systems have confirmed the higher stability of the intramolecularly hydrogen-bonded cis-enamine form. acs.org The calculated geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the enamine moiety (N and C=C), indicating its nucleophilic character, while the LUMO is centered on the ester group, highlighting its electrophilic nature. DFT calculations can quantify the nucleophilicity and electrophilicity of different atomic sites within the molecule, predicting the most likely sites for chemical attack. nih.govacs.org

Typical DFT-Calculated Parameters for β-Enamino Esters.
ParameterDescriptionSignificance
Bond Lengths (e.g., C=C, C=O, C-N)Internuclear distances between bonded atoms.Indicates bond order and delocalization.
Atomic ChargesDistribution of electron density on each atom.Identifies nucleophilic and electrophilic centers.
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicator of chemical stability and reactivity.

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking simulations are powerful computational tools for studying the interactions between a small molecule, such as this compound or its derivatives, and a biological macromolecule, typically a protein. isnra.netresearchgate.netenamine.netscirp.orgmdpi.comscirp.org These methods are instrumental in drug discovery and design, helping to predict the binding mode and affinity of a ligand to a protein's active site. rsc.orgenamine.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding free energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

For derivatives of this compound, docking studies could be used to explore their potential as enzyme inhibitors or receptor modulators. researchgate.net The insights gained from these simulations can guide the rational design of new compounds with improved binding affinity and selectivity.

Common Types of Protein-Ligand Interactions Analyzed in Docking Simulations. nih.gov
Interaction TypeDescription
Hydrogen BondsElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsTendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Electrostatic InteractionsAttractive or repulsive forces between charged atoms or groups.
π-π StackingAttractive, noncovalent interactions between aromatic rings.

Reaction Pathway Analysis: Transition State Theory and Intrinsic Reaction Coordinate Calculations

Understanding the mechanism of a chemical reaction involves mapping out the potential energy surface (PES) that connects reactants to products. Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) calculations are computational methods used to elucidate reaction pathways and determine reaction rates. acs.orgsmu.eduacs.org

TST is based on the concept of a transition state (TS), which is a saddle point on the PES representing the highest energy barrier along the reaction coordinate. scm.com By locating the TS structure and calculating its energy, the activation energy of the reaction can be determined, which is a key factor in the reaction rate.

IRC calculations are used to trace the minimum energy path on the PES from the transition state down to the reactants and products. scm.com This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur as the reaction progresses. smu.eduacs.org For reactions involving this compound, such as nucleophilic additions or cycloadditions, IRC calculations can reveal the sequence of bond-forming and bond-breaking events. acs.orgresearchgate.netyoutube.com

Steps in a Computational Reaction Pathway Analysis.
StepDescriptionComputational Method
1. Geometry OptimizationFind the minimum energy structures of reactants and products.DFT or other quantum chemistry methods.
2. Transition State SearchLocate the saddle point on the potential energy surface connecting reactants and products.Various transition state optimization algorithms.
3. Frequency CalculationConfirm the nature of the stationary points (minimum or saddle point) and calculate zero-point vibrational energies.DFT or other quantum chemistry methods.
4. Intrinsic Reaction Coordinate (IRC) CalculationTrace the minimum energy path from the transition state to the reactants and products.IRC following algorithms.
5. Energy Profile ConstructionPlot the energy as a function of the reaction coordinate to visualize the reaction pathway and activation barriers.Using the energies of reactants, transition state, and products.

Conformational Landscape Analysis and Stereochemical Prediction

The conformational landscape of this compound, a β-enaminone, is primarily dictated by the rotational barriers around its single bonds and the geometric isomerism across the C2=C3 double bond. Computational chemistry provides a powerful lens through which to explore these features, offering insights into the molecule's preferred shapes and the energetic relationships between its various stereoisomers.

The flexibility of this compound arises from rotations around several key single bonds: the C3–N bond, the C1–O1 bond of the methoxy (B1213986) group, and bonds within the ethyl group at the C3 position. However, the most significant conformational and stereochemical considerations stem from the delocalized π-system extending from the nitrogen atom to the carbonyl oxygen, which imparts a degree of planarity to the core structure.

A critical aspect of its stereochemistry is the potential for E/Z isomerism about the C2=C3 double bond, which is influenced by the substituents on the nitrogen atom and the C2 carbon. Additionally, the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen can significantly stabilize certain conformations, leading to a more planar and rigid structure. In related compounds like Methyl 3-amino-but-2-enoate, this intramolecular N-H···O hydrogen bond results in a nearly planar molecule, forming a stable S(6) ring motif nih.gov.

Computational studies on analogous β-amino acids and related structures often employ methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to investigate conformational energies researchgate.net. These studies help in identifying stable geometries and the energy differences between various conformers.

Stereochemical Prediction: E/Z Isomerism

The C2=C3 double bond in this compound allows for the existence of (E) and (Z) diastereomers. The relative stability of these isomers is determined by steric and electronic factors. The (Z)-isomer is often stabilized by the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

IsomerKey FeatureRelative Energy (kcal/mol) (Hypothetical)
(Z)-isomerIntramolecular N-H···O hydrogen bond0.00
(E)-isomerNo intramolecular hydrogen bond5 - 10

This interactive table presents hypothetical energy values for the (E) and (Z) isomers of this compound to illustrate the expected relative stabilities based on general principles of stereochemistry.

Conformational Landscape: Rotational Isomers

The conformational landscape is further defined by the rotation around key single bonds. The most significant of these is the rotation around the C2-C1 bond, which influences the orientation of the methoxycarbonyl group relative to the C2=C3 double bond. Two primary planar conformers can be envisioned: s-cis and s-trans, referring to the arrangement of the C=C and C=O bonds.

ConformerDihedral Angle (O=C1-C2=C3)Relative Energy (kcal/mol) (Hypothetical)
s-trans~180°0.00
s-cis~0°2 - 5

This interactive table showcases hypothetical relative energies for the s-cis and s-trans conformers of this compound, reflecting the typical energetic preferences in similar conjugated systems.

Future Perspectives and Emerging Research Avenues in Methyl 3 Amino 2 Pentenoate Chemistry

Innovations in Environmentally Benign Synthetic Protocols

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For Methyl 3-amino-2-pentenoate and related enaminones, research is shifting away from traditional condensation reactions, which can be energy-intensive and produce waste, towards more environmentally friendly alternatives. beilstein-journals.orgsemanticscholar.org

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique offers rapid heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional methods. researchgate.net It represents a facile and environmentally friendly approach to compounds like β-aminoacrylates. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds. Gold(I)/Silver(I) catalyzed synthesis of β-enaminones and β-enaminoesters has been successfully demonstrated under solvent-free conditions at room temperature. semanticscholar.org

Aqueous Media: Utilizing water as a reaction solvent is a cornerstone of green chemistry. Methodologies using catalysts like Bismuth(III) trifluoroacetate (B77799) have been developed for the regio- and chemoselective synthesis of enaminones in aqueous media. semanticscholar.org

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials. thieme.denih.gov Palladium-catalyzed four-component carbonylative reactions provide a simple and efficient approach to a wide variety of enaminones under mild conditions. thieme.de These one-pot syntheses are advantageous due to their operational simplicity and high bond-formation efficiency. nih.gov

These emerging protocols not only reduce the environmental footprint of synthesizing this compound but also often provide access to novel derivatives with improved efficiency. researchgate.net

Development of Highly Selective Catalytic Systems for Complex Transformations

Catalysis is at the heart of advancing the synthetic utility of this compound. The focus is on developing catalysts that offer high selectivity (chemo-, regio-, and stereo-selectivity), operate under mild conditions, and enable novel transformations. beilstein-archives.org

Recent breakthroughs in catalytic systems for enaminone synthesis include:

Photoredox Catalysis: Visible-light-induced photocatalysis has emerged as a powerful tool in organic synthesis. beilstein-journals.orgbeilstein-archives.org Dual catalytic systems, often combining a photoredox catalyst with a transition metal like nickel, can forge the enaminone scaffold under exceptionally mild conditions. nih.govbeilstein-journals.org This method has been used for the direct formation of enaminones from precursors like 3-bromochromones, involving a hydroamination followed by a photocatalytic reductive debromination. nih.gov

Transition Metal Catalysis: Various transition metals have been employed to catalyze the synthesis of enaminones, each offering unique advantages.

Nickel: Nickel catalysts have been used for the selective β-amination of ethyl ketones and in dual catalytic systems with photocatalysts. beilstein-journals.org

Palladium: Palladium-catalyzed multicomponent reactions provide an efficient route to enaminones. thieme.de

Copper and Silver: Copper iodide (CuI) has been used to catalyze the reaction of aldehydes and calcium carbide with amines, while silver salts can catalyze the amination of propargyl alcohols to yield enaminones. nih.govbeilstein-journals.org

Gold: A combination of gold(I) and silver(I) complexes has proven effective for synthesizing β-enaminones and β-enaminoesters under solvent-free conditions. semanticscholar.org

The development of these advanced catalytic systems is crucial for expanding the reaction scope of this compound, allowing it to be incorporated into increasingly complex molecular structures with high precision.

Table 1: Comparison of Modern Catalytic Systems for Enaminone Synthesis
Catalytic SystemKey FeaturesReaction ConditionsAdvantagesReference
Photoredox/Nickel (Dual Catalysis)Visible light photocatalyst with Ni(II) catalystMild, ambient temperatureHigh yields, total trans selectivity, operationally simple nih.govbeilstein-journals.org
PalladiumFour-component carbonylative additionMildBroad substrate scope, good yields, excellent selectivity thieme.de
Gold(I)/Silver(I)[(PPh3)AuCl]/AgOTf combinationRoom temperature, solvent-freeLow catalyst loading, good to excellent yields, environmentally friendly semanticscholar.org
Copper(I)CuI catalyst with calcium carbideVariesUtilizes simple starting materials (aldehydes, amines) nih.gov
SilverSilver-catalyzed amination of propargyl alcoholsVariesProvides an alternative route from readily available alcohols nih.gov

In-depth Mechanistic Insights into Novel Reactivity Patterns

A deeper understanding of reaction mechanisms is essential for predicting and controlling the chemical behavior of this compound. rsc.org Computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable tools for elucidating complex reaction pathways, transition states, and selectivity. rsc.org

Emerging areas of mechanistic investigation include:

Cycloaddition Reactions: The [3+2] cycloaddition reaction between azides and enaminones to form 1,2,3-triazoles has been investigated computationally. rsc.org These studies reveal the activation energies for different reaction pathways (e.g., 1,4- and 1,5-pathways), providing insights that can guide the selective synthesis of specific regioisomers. rsc.org

Redox-Active Transformations: Enaminones can undergo redox-active processes, including oxidative couplings that lead to the formation of new C-N bonds. researcher.life Understanding the mechanisms of these transformations opens up new strategies for synthesizing polyfunctional amines and nitrogen-rich molecular frameworks. researcher.life

Radical Processes: The participation of enaminones in radical cross-coupling and polymerization reactions is an expanding area of research. researcher.life Mechanistic studies are crucial for harnessing this reactivity to create novel materials and complex molecules. researcher.life

Catalytic Cycles: For newly developed catalytic systems, such as the dual photoredox and nickel catalysis, mechanistic studies are key to understanding the role of each component. nih.govbeilstein-journals.org For instance, investigations suggest the formation of a ternary Ni-complex is crucial for activating the α,β-unsaturated system towards nucleophilic addition. nih.govbeilstein-journals.org

These in-depth mechanistic studies are moving the field beyond empirical observations, enabling the rational design of new reactions and catalysts for transformations involving this compound. rsc.org

Expansion of Applications as Scaffolds for Chemical Biology and Material Science

The versatile structure of this compound makes it an attractive scaffold for constructing molecules with specific functions in chemical biology and material science. researchgate.netresearchgate.netmdpi.com Its ability to serve as a precursor to a wide variety of heterocyclic compounds is particularly valuable. nih.govnih.gov

Future applications are being explored in:

Chemical Biology and Drug Discovery: Enaminones are considered "privileged scaffolds" as they are key structural motifs in many biologically active compounds. researchgate.netnih.gov They serve as intermediates in the synthesis of molecules with a broad range of pharmacological activities, including antitumor, anticonvulsant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govacs.org The enaminone moiety itself can act as a pharmacophore. researchgate.net Future work will focus on using this compound to build libraries of complex heterocyclic compounds, such as pyrazoles, pyridines, and fused systems, for high-throughput screening against various biological targets. nih.govnih.gov

Functional Materials: The unique electronic and structural properties of enaminone derivatives suggest their potential use in material science. researcher.life Research is emerging on the use of enaminones in the synthesis of dyes and compounds that can inhibit steel corrosion. researchgate.net The ability of enaminones to participate in polymerization reactions also opens avenues for creating novel functional polymers. researcher.life The development of sophisticated molecular architectures based on the this compound scaffold could lead to new materials with tailored optical, electronic, or self-assembly properties. researcher.life

The continued exploration of this compound as a versatile building block will undoubtedly lead to the discovery of new molecules with significant societal benefits, from next-generation therapeutics to advanced materials. researcher.lifemdpi.com

Q & A

Basic: What are the established synthesis methods for Methyl 3-amino-2-pentenoate?

Methodological Answer:
The synthesis typically involves Pd/C-catalyzed coupling reactions or esterification of 3-amino-2-pentenoic acid derivatives . For example:

  • Step 1: React a substituted amine (e.g., 2-methylbenzylamine) with methyl acrylate in the presence of Pd/C and triethylamine as a base .
  • Step 2: Purify the product via column chromatography or recrystallization.
  • Key Variables: Catalyst loading (5–10% Pd/C), reaction temperature (60–80°C), and solvent choice (e.g., THF or methanol) influence yield .

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:
Use a combination of:

  • Gas Chromatography/Mass Spectrometry (GC/MS): To confirm molecular weight and fragmentation patterns (e.g., RT: 6.00 AI: 937 for related esters) .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to resolve the α,β-unsaturated ester structure and amino group protons.
  • Infrared (IR) Spectroscopy: Identify ester carbonyl (∼1740 cm1^{-1}) and amine N–H stretches (∼3300 cm1^{-1}).

Basic: What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:
Key properties include:

  • Boiling Point: ∼115–120°C (analogous to methyl 3-pentenoate derivatives) .
  • Density: ∼0.81–0.82 g/cm3^3 (similar to branched pentenoates) .
  • Stability: Hygroscopic and light-sensitive; store under inert gas (N2_2) at 2–8°C .

Advanced: How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test alternatives to Pd/C, such as Ru-based catalysts, for improved regioselectivity.
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) to reduce side reactions.
  • In Situ Monitoring: Use HPLC or TLC to track intermediate formation and adjust reaction time .

Advanced: What strategies mitigate instability of this compound during storage?

Methodological Answer:

  • Storage Conditions: Use amber vials with PTFE-lined caps under argon to prevent oxidation .
  • Additives: Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization: Compare bioactivity under identical conditions (e.g., cell lines, incubation time).
  • Purity Verification: Use HPLC to confirm compound purity (>95%) before testing .
  • Meta-Analysis: Aggregate data from multiple studies and apply statistical models to identify outliers .

Advanced: Can computational modeling predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • DFT Calculations: Model the electron density of the α,β-unsaturated ester to predict Michael addition sites.
  • Docking Studies: Use PubChem 3D conformers (CID: [insert from ]) to simulate enzyme interactions .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: What challenges arise when scaling up this compound synthesis?

Methodological Answer:

  • Purification: Replace column chromatography with fractional distillation for large batches.
  • Safety Protocols: Address flammability (Fp: 38°C) using explosion-proof equipment .
  • Waste Management: Neutralize acidic byproducts with NaOH before disposal .

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